

# Technical Support Center: Adrenomedullin Knockout Mouse Models

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## Compound of Interest

Compound Name: Adrenomedullin

Cat. No.: B612762

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with **adrenomedullin** (AM) knockout mice. Due to the embryonic lethality observed in global **adrenomedullin** (Adm) knockout models, this guide focuses on strategies to overcome this limitation and address common issues encountered during experimentation.

## Frequently Asked Questions (FAQs)

Q1: Why do my global Adm knockout (Adm-/-) embryos die mid-gestation?

A1: Global knockout of the Adm gene, or its essential receptor components (Calcrl, Ramp2), consistently results in mid-gestational embryonic lethality.<sup>[1][2][3]</sup> This is due to severe developmental defects, primarily cardiovascular abnormalities and impaired lymphatic development, leading to a phenotype of extreme hydrops fetalis (severe edema).<sup>[1][4][5]</sup>

Q2: What are the characteristic phenotypes of global Adm-/- embryos?

A2: The primary phenotypes observed in Adm-/- embryos around mid-gestation (E12.5-E14.5) include:

- Extreme Hydrops Fetalis: Severe generalized edema.<sup>[4][6]</sup>
- Cardiovascular Defects:
  - Overdeveloped ventricular trabeculae, leading to smaller ventricular chamber size.<sup>[4][5]</sup>

- Underdeveloped and thin arterial walls.[4][5][7]
- Vascular fragility and hemorrhage.[2][7]
- Reduced myocyte proliferation and increased apoptosis, resulting in smaller hearts.[1]
- Lymphatic System Abnormalities: Impaired lymphatic vascular development is a key contributor to the observed edema.[1][2][3]

Q3: Is it possible to obtain viable global Adm knockout mice?

A3: No, global Adm knockout mice are not viable and die during embryonic development.[1][4][7] To study the function of **adrenomedullin** in postnatal life or in specific tissues, it is necessary to employ strategies that bypass this embryonic lethality.

Q4: How can I study the function of **adrenomedullin** if the global knockout is lethal?

A4: The most effective strategy is to generate conditional knockout mice using the Cre-loxP system.[8][9][10] This approach allows for the deletion of the Adm gene in a tissue-specific or time-controlled manner, thus avoiding the embryonic lethal phenotype.[8][11] Alternatively, heterozygous (Adm+/-) mice, which express about 50% of the normal **adrenomedullin** levels, are viable and can be used to study the effects of reduced AM expression.[12][13][14]

Q5: My conditional knockout model is still showing embryonic lethality. What could be the problem?

A5: This could be due to several factors:

- "Leaky" Cre Expression: The Cre recombinase might be expressed in the germline, leading to a global knockout instead of a conditional one.[6]
- Early Cre Expression: The chosen Cre driver line might be active in tissues critical for embryonic development, recapitulating the lethal phenotype.
- Incorrect Genotyping: Ensure your genotyping protocols are accurately distinguishing between wild-type, floxed, and knockout alleles.

## Troubleshooting Guides

### Issue 1: Unexpected Embryonic Lethality in Conditional Knockout Crosses

Potential Cause	Troubleshooting Steps
Germline Cre Activity	1. Review the literature for the specific Cre driver line to check for reported germline expression. 2. Set up breeding crosses where the Cre transgene is inherited from the male to avoid Cre activity in the oocyte. 3. Genotype embryos at different developmental stages to determine the timing of lethality.
Early Embryonic Cre Expression	1. Use a Cre driver line with a promoter that becomes active at a later developmental stage or is specific to a non-essential tissue for embryonic survival. 2. Consider using an inducible Cre-ER(T2) system, which allows for tamoxifen-induced gene deletion at a desired time point. <a href="#">[8]</a>
Off-Target Cre Activity	1. Verify the specificity of the Cre driver line by crossing it with a reporter mouse line (e.g., Rosa26-lacZ or Rosa26-YFP). 2. Analyze reporter gene expression in embryos to confirm tissue-specific Cre activity.

### Issue 2: Incomplete Gene Deletion in Target Tissue

Potential Cause	Troubleshooting Steps
Inefficient Cre Recombinase Activity	1. Confirm Cre expression levels in the target tissue via qPCR or Western blot. 2. Consider using a different Cre driver line with stronger or more specific expression in the tissue of interest. 3. For inducible systems, optimize the tamoxifen dosage and administration schedule.
"Floxed" Allele Design	1. Ensure the loxP sites are flanking a critical exon for gene function. 2. Verify the integrity of the floxed allele through Southern blotting or long-range PCR.
Mosaic Deletion	1. Analyze gene deletion efficiency at the single-cell level using techniques like RNAscope or immunohistochemistry on tissue sections. 2. If mosaicism is high, it may be an inherent characteristic of the Cre line; consider alternative drivers.

## Summary of Phenotypes in Adrenomedullin-Related Knockout Mice

Genotype	Phenotype	Survival	Key References
Adm-/- (Global KO)	Severe hydrops fetalis, cardiovascular defects, underdeveloped vasculature.	Embryonic lethal (mid-gestation).	<a href="#">[4]</a> <a href="#">[7]</a>
Calcrl-/- (Global KO)	Phenotype similar to Adm-/-, with generalized edema.	Embryonic lethal (mid-gestation).	<a href="#">[1]</a> <a href="#">[6]</a>
Ramp2-/- (Global KO)	Phenotype similar to Adm-/-, with vascular fragility, severe edema, and hemorrhage.	Embryonic lethal (mid-gestation).	<a href="#">[1]</a> <a href="#">[2]</a>
Adm+/- (Heterozygous)	Reduced fertility, placental defects, fetal growth restriction, elevated blood pressure.	Viable to adulthood.	<a href="#">[7]</a> <a href="#">[12]</a>
Endothelial-specific Calcrl KO	Generalized edema.	Prolonged survival compared to global KO, but still results in lethality.	<a href="#">[6]</a>
Placenta-specific Adm KO	Defective placental development.	Viable, used to study preeclampsia-like phenotypes.	<a href="#">[15]</a>
Brain-specific Adm KO	Impaired motor coordination, hyperactivity, anxiety.	Viable to adulthood.	<a href="#">[16]</a>

## Experimental Protocols

## Protocol 1: Generation of Conditional Knockout Mice (Cre-loxP Strategy)

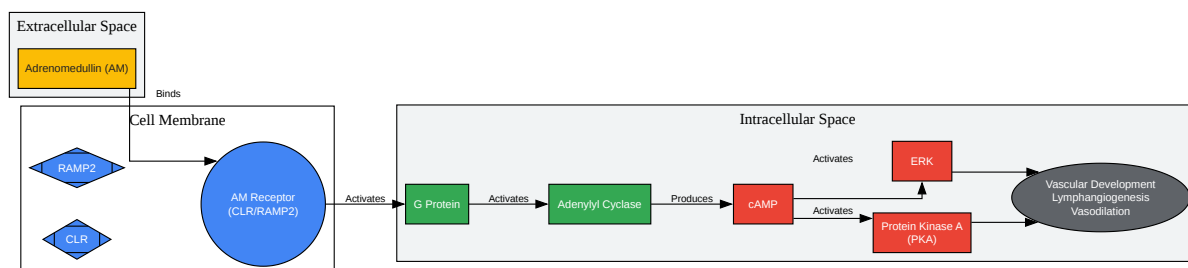
- Design and Construction of a "Floxed" Adm Allele:
  - A targeting vector is designed to insert two loxP sites flanking a critical exon of the Adm gene.
  - This is typically done using homologous recombination in embryonic stem (ES) cells.[\[8\]](#)  
[\[17\]](#)
- Generation of Floxed Mice:
  - The correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.[\[17\]](#)
  - Chimeric offspring are bred to establish a germline transmission of the floxed allele (Admflox/flox).
- Breeding with Cre Driver Mice:
  - Admflox/flox mice are crossed with a transgenic mouse line that expresses Cre recombinase under the control of a tissue-specific or inducible promoter.[\[8\]](#)[\[10\]](#)
  - The offspring will have the Adm gene deleted only in the cells where Cre is expressed.

## Protocol 2: Timed Mating and Embryo Analysis

- Timed Mating:
  - Set up overnight breeding pairs of heterozygous (Adm+/-) mice.
  - Check for vaginal plugs the following morning. The day a plug is found is designated as embryonic day 0.5 (E0.5).
- Embryo Harvesting:
  - Euthanize the pregnant female at the desired embryonic stage (e.g., E12.5, E13.5, E14.5).

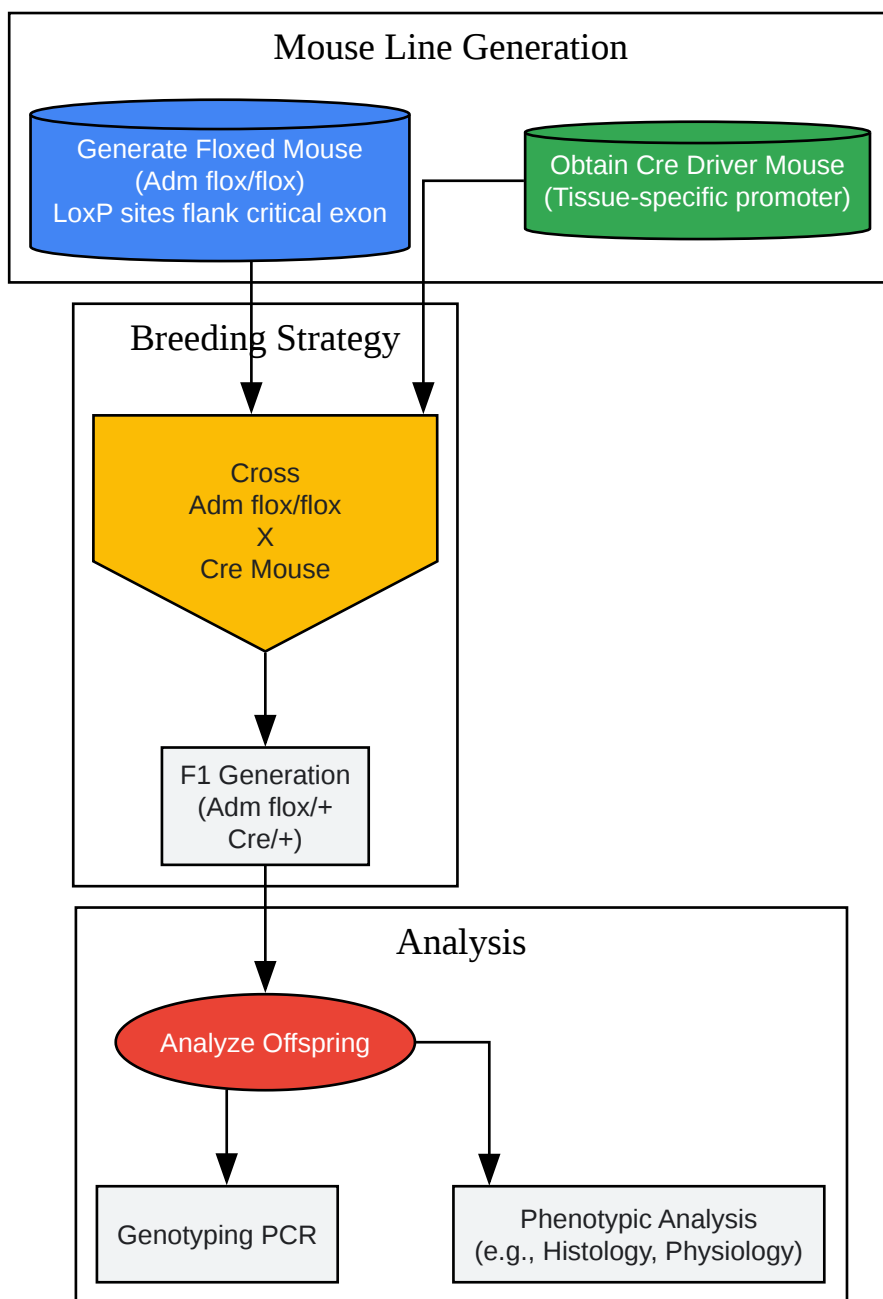
- Dissect the uterine horns and isolate the embryos.
- Phenotypic Analysis:
  - Examine embryos under a dissecting microscope for gross morphological defects, such as edema and hemorrhage.
  - Fix embryos in 4% paraformaldehyde for histological analysis (e.g., Hematoxylin and Eosin staining) to examine cardiovascular and other organ structures.
- Genotyping:
  - Collect a small piece of tissue (e.g., yolk sac or tail snip) from each embryo for PCR-based genotyping to determine if they are  $Adm^{+/+}$ ,  $Adm^{+/-}$ , or  $Adm^{-/-}$ .

## Visualizations

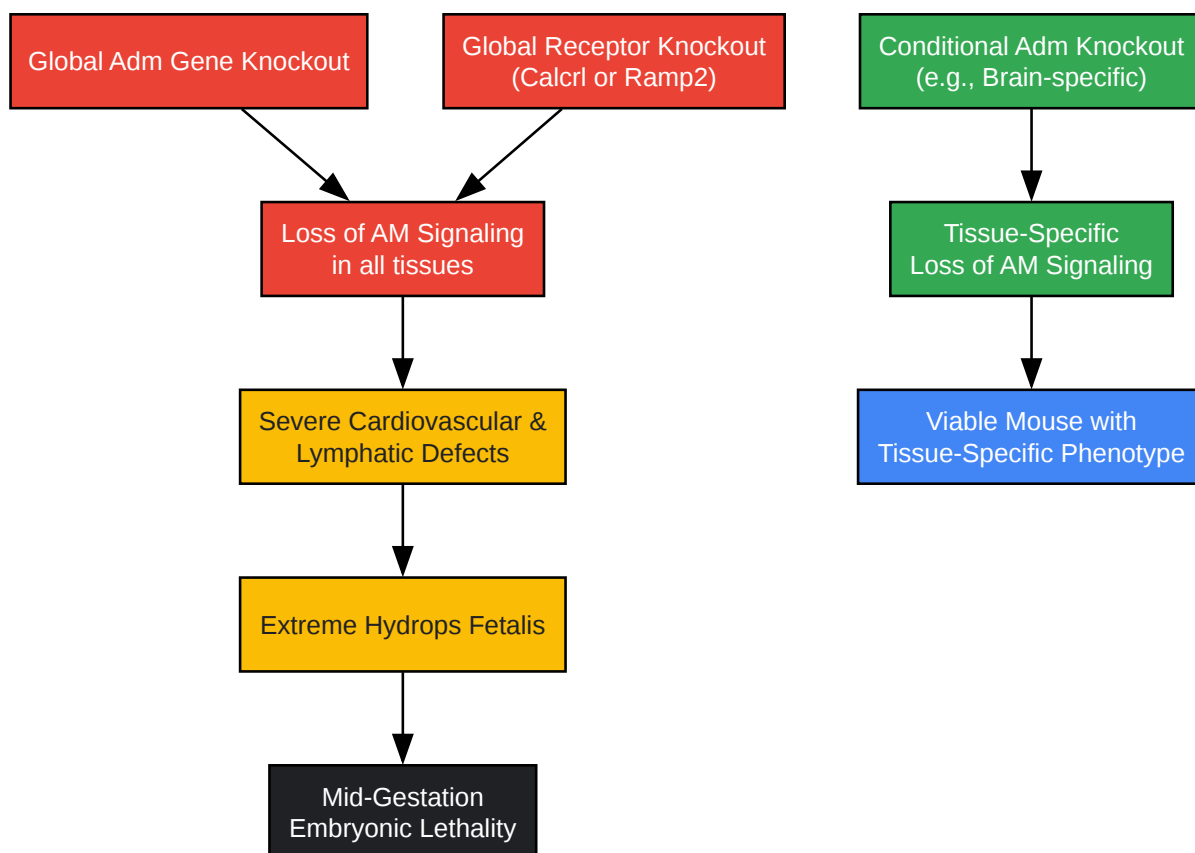


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Caption: **Adrenomedullin** signaling pathway in vascular endothelial cells.







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